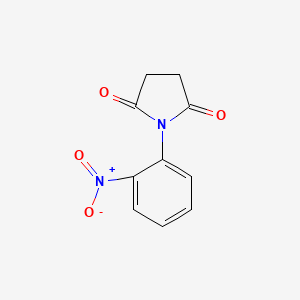![molecular formula C11H15BrO2 B4970444 1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene](/img/structure/B4970444.png)
1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxyethoxy group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene typically involves the reaction of 3-methylphenol with 2-(2-bromoethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3-methylphenol+2-(2-bromoethoxy)ethanolK2CO3,refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include 1-[2-(2-hydroxyethoxy)ethoxy]-3-methylbenzene, 1-[2-(2-aminoethoxy)ethoxy]-3-methylbenzene, and 1-[2-(2-mercaptoethoxy)ethoxy]-3-methylbenzene.
Oxidation: Products include 1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzaldehyde and 1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzoic acid.
Reduction: Products include 1-[2-(2-ethoxyethoxy)ethoxy]-3-methylbenzene.
科学的研究の応用
1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene involves its interaction with various molecular targets. The bromoethoxy group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-donating methyl group on the benzene ring, which can affect the overall electron density and reactivity of the molecule.
類似化合物との比較
Similar Compounds
- 1-[2-(2-methoxyethoxy)ethoxy]-3-methylbenzene
- 1-[2-(2-chloroethoxy)ethoxy]-3-methylbenzene
- 1-[2-(2-ethoxyethoxy)ethoxy]-3-methylbenzene
Uniqueness
1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This property is not shared by its methoxy or ethoxy analogs, which are less reactive under similar conditions.
特性
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-10-3-2-4-11(9-10)14-8-7-13-6-5-12/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLIKQDGRPSJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)

![5-[(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4970405.png)
![4-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B4970406.png)
![Diethyl 2-[5-(2-methoxyphenoxy)pentyl]propanedioate](/img/structure/B4970410.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4970429.png)
![ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B4970449.png)
![ethyl 8-chloro-2-[(4-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B4970458.png)
![METHYL 1,7-DIMETHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4970466.png)
![2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4970473.png)

